molecular formula C9H10ClNO2 B2705384 2-Chloro-4-dimethylamino-benzoic acid CAS No. 3975-63-1

2-Chloro-4-dimethylamino-benzoic acid

Cat. No. B2705384
CAS RN: 3975-63-1
M. Wt: 199.63
InChI Key: ZDUUBBRIAMRINP-UHFFFAOYSA-N
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Description

2-Chloro-4-dimethylamino-benzoic acid is an organic compound with the molecular formula C9H10ClNO2 . It is a derivative of benzoic acid, which is a white solid that is soluble in some organic solvents and in aqueous base .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-dimethylamino-benzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom, and a dimethylamino group (-N(CH3)2). The average molecular mass is 199.634 Da .

Scientific Research Applications

Anion Recognition and Selectivity

A study by Hou and Kobiro (2006) explored the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, highlighting its remarkable selectivity towards divalent anions like HPO4^2- and SO4^2- over monovalent anions. This specificity stems from the compound's basicity and the charge density of guest anions, underscoring its potential in selective anion detection applications (X. Hou & K. Kobiro, 2006).

Molecular Salts and Cocrystals in Drug Design

Oruganti et al. (2017) demonstrated the synthesis of molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid with various pyridyl and benzoic acid derivatives. This crystal engineering approach emphasized the importance of halogen bonds in stabilizing these structures, suggesting applications in the design and development of pharmaceuticals (Madhavi Oruganti et al., 2017).

Catalysis in Organic Synthesis

Goodman and Detty (2004) found that selenoxides, including derivatives with a dimethylamino group, act as effective catalysts in bromination reactions involving organic substrates. This indicates the role of 2-Chloro-4-dimethylamino-benzoic acid derivatives in enhancing reaction rates and efficiency in synthetic chemistry (M. Goodman & M. Detty, 2004).

Corrosion Inhibition

Research by Singh et al. (2016) on 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, a derivative of 2-Chloro-4-dimethylamino-benzoic acid, demonstrated its effectiveness as a corrosion inhibitor for mild steel. This suggests potential applications in protecting metal surfaces in industrial settings (Dharmendra Singh et al., 2016).

Synthesis of Key Intermediates

Zhang et al. (2022) detailed an industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 2-Chloro-4-dimethylamino-benzoic acid. This process highlights the compound's significance in manufacturing therapeutic agents, particularly SGLT2 inhibitors for diabetes therapy (Yi Zhang et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation if inhaled . It is advisable to handle 2-Chloro-4-dimethylamino-benzoic acid with similar precautions until specific safety data is available.

properties

IUPAC Name

2-chloro-4-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUUBBRIAMRINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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